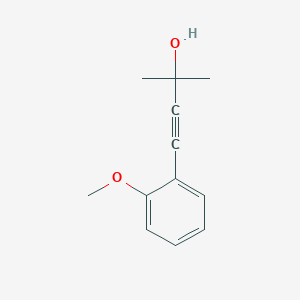![molecular formula C12H16N2O4S B14144206 N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide CAS No. 22184-96-9](/img/structure/B14144206.png)
N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide is a chemical compound with the molecular formula C12H16N2O4S. It is known for its unique structure, which includes a morpholine ring attached to a sulfonyl group and a phenyl ring connected to an acetamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with morpholine, followed by reduction and acetylation steps. The general synthetic route can be summarized as follows:
Formation of 3-nitrobenzenesulfonyl chloride: This is achieved by reacting 3-nitrobenzenesulfonic acid with thionyl chloride.
Reaction with morpholine: The 3-nitrobenzenesulfonyl chloride is then reacted with morpholine to form 3-(morpholine-4-sulfonyl)nitrobenzene.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acetylation: Finally, the amine group is acetylated using acetic anhydride to yield this compound
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same general synthetic route described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfinyl or thiol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used
Applications De Recherche Scientifique
N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals .
Mécanisme D'action
The mechanism of action of N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may disrupt bacterial cell membranes and induce the production of reactive oxygen species (ROS), leading to bacterial cell death. In anticancer research, it may inhibit specific signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide can be compared with other similar compounds, such as:
N-(2-Hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide: Similar structure but with a hydroxyethyl group instead of an acetamide group.
4-(3-Bromophenylsulfonyl)morpholine: Contains a bromophenyl group instead of an acetamide group.
4-(3-Nitrophenylsulfonyl)morpholine: Contains a nitrophenyl group instead of an acetamide group .
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Propriétés
Numéro CAS |
22184-96-9 |
|---|---|
Formule moléculaire |
C12H16N2O4S |
Poids moléculaire |
284.33 g/mol |
Nom IUPAC |
N-(3-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C12H16N2O4S/c1-10(15)13-11-3-2-4-12(9-11)19(16,17)14-5-7-18-8-6-14/h2-4,9H,5-8H2,1H3,(H,13,15) |
Clé InChI |
XKJWQDBHVIZZMP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea](/img/structure/B14144127.png)

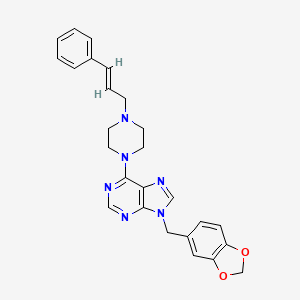
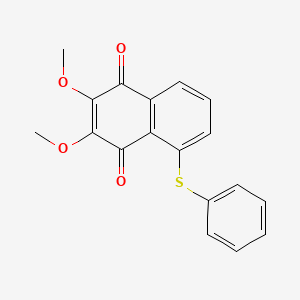

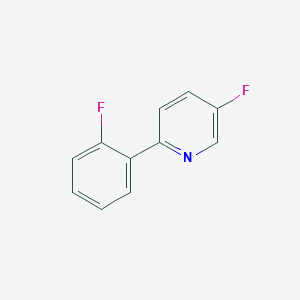
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B14144174.png)
![2-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl naphthalen-1-ylacetate](/img/structure/B14144177.png)
![4-{3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-[(E)-2-phenylethenyl]-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14144186.png)
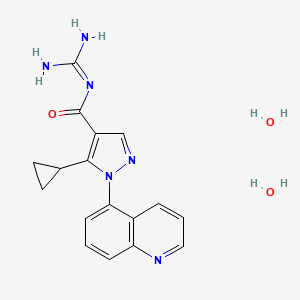
![16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14144210.png)
![(6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B14144212.png)
![2-[Benzyl(2,5-dimethoxybenzyl)amino]ethanol](/img/structure/B14144218.png)
